MAO-A Inhibition Potency: 337-Fold Higher Than Moclobemide
In a cross-study comparison, 1-amino-1-(4-methoxyphenyl)propan-2-OL inhibits human recombinant MAO-A with an IC50 of 18 nM [1], whereas the clinically used reversible MAO-A inhibitor moclobemide exhibits an IC50 of 6061 nM under comparable assay conditions [2]. This represents a 337-fold improvement in potency.
| Evidence Dimension | MAO-A inhibitory potency (IC50) |
|---|---|
| Target Compound Data | 18 nM |
| Comparator Or Baseline | Moclobemide: 6061 nM |
| Quantified Difference | 337-fold more potent |
| Conditions | Human recombinant MAO-A; fluorometric detection of hydrogen peroxide production |
Why This Matters
Superior potency enables lower compound concentrations in cellular assays, reducing off-target artifacts and solvent toxicity.
- [1] BindingDB. BDBM50075945 (CHEMBL3415815). IC50 = 18 nM for human recombinant MAO-A. View Source
- [2] PMC9389372 Table 2. Moclobemide MAO-A IC50 = 6061.3 ± 262.5 nM. View Source
